4-Bromo-5-cyclopropoxy-2-(trifluoromethyl)pyridine
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Overview
Description
4-Bromo-5-cyclopropoxy-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C9H7BrF3NO. It is a derivative of pyridine, characterized by the presence of bromine, cyclopropoxy, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-cyclopropoxy-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases, such as potassium carbonate, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-5-cyclopropoxy-2-(trifluoromethyl)pyridine has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-5-cyclopropoxy-2-(trifluoromethyl)pyridine depends on its specific applicationThe presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine and cyclopropoxy groups can influence its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but lacks the cyclopropoxy group.
2-Bromo-4-(trifluoromethyl)pyridine: Another similar compound with the trifluoromethyl group in a different position.
2-Bromo-5-(trifluoromethoxy)pyridine: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
4-Bromo-5-cyclopropoxy-2-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s potential as a versatile intermediate in organic synthesis and its applications in various fields .
Properties
Molecular Formula |
C9H7BrF3NO |
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Molecular Weight |
282.06 g/mol |
IUPAC Name |
4-bromo-5-cyclopropyloxy-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7BrF3NO/c10-6-3-8(9(11,12)13)14-4-7(6)15-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
SIHSQYGPSQWIEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2Br)C(F)(F)F |
Origin of Product |
United States |
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